ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of the piperazine moiety with the carboxylate ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. The pyrido[1,2-a]pyrimidine core can bind to DNA or proteins, affecting their function. The overall effect of the compound depends on the specific biological system and the concentration used.
Comparison with Similar Compounds
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidines: Studied for their anticancer and antiviral activities.
Piperazine derivatives: Used in the development of drugs for neurological disorders. The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C24H29N5O5S2 |
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Molecular Weight |
531.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O5S2/c1-4-34-23(32)27-12-10-26(11-13-27)20-17(21(30)28-8-5-7-16(2)19(28)25-20)15-18-22(31)29(24(35)36-18)9-6-14-33-3/h5,7-8,15H,4,6,9-14H2,1-3H3/b18-15- |
InChI Key |
IUIKQQOZVRQQJA-SDXDJHTJSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
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